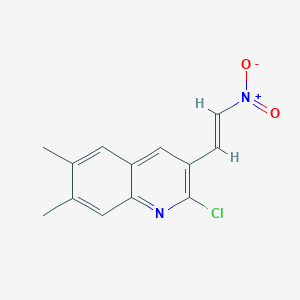E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline
CAS No.:
Cat. No.: VC18390312
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11ClN2O2 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
| Standard InChI | InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+ |
| Standard InChI Key | AGSLHRHNGPJUFV-ONEGZZNKSA-N |
| Isomeric SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-] |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-] |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of E-2-chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline typically involves Knoevenagel condensation between 2-chloro-6,7-dimethylquinoline-3-carbaldehyde and nitroethane or nitromethane under acidic or basic conditions . Key steps include:
-
Quinoline Core Formation: Friedländer annulation to construct the quinoline backbone.
-
Aldehyde Introduction: Vilsmeier-Haack formylation to install the carbaldehyde group at position 3 .
-
Nitrovinylation: Condensation with nitroethane via Knoevenagel reaction, often catalyzed by eco-friendly solvents like 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) to enhance efficiency .
Optimization and Scalability
Industrial synthesis is facilitated by companies like DAYANG CHEM, which offer scalable production from research-grade to bulk quantities. Recent advances emphasize catalyst-free protocols and green solvents to reduce environmental impact .
Table 1: Key Synthetic Parameters
| Parameter | Details | Source |
|---|---|---|
| Reaction Medium | DMU/LTA deep eutectic solvent | |
| Yield | 60–80% (optimized conditions) | |
| Purification | Recrystallization (ethyl acetate/hexane) |
Structural and Chemical Properties
Molecular Characteristics
-
IUPAC Name: 2-Chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline
-
Stereochemistry: E-configuration confirmed by NMR coupling constants (J = 15–16 Hz for vinyl protons) .
-
Crystal Structure: Monoclinic P2₁/n space group; dihedral angle of 5.75° between quinoline and styryl rings, indicating near-planar geometry .
Physicochemical Data
-
pKa: -0.61 ± 0.50 (indicative of strong electron-withdrawing nitro group) .
-
Solubility: Lipophilic (LogP = 4.28), soluble in DMSO, DMF, and chlorinated solvents .
Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.37 (d, J = 16 Hz, CH=CH), 2.58 (s, CH₃) | |
| IR (KBr) | 1628 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂) |
Biological Activities and Applications
Anticancer Properties
In vitro studies on similar styrylquinolines demonstrate cytotoxicity against A549 (lung), HT29 (colon), and T24 (bladder) cancer cells (IC₅₀ = 2.38–9.86 μM) . Activity correlates with electron-withdrawing substituents enhancing DNA intercalation .
Other Applications
-
Proteomics Research: Used as a fluorescent probe due to extended π-conjugation .
-
Materials Science: Potential in organic semiconductors and nonlinear optical materials .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume